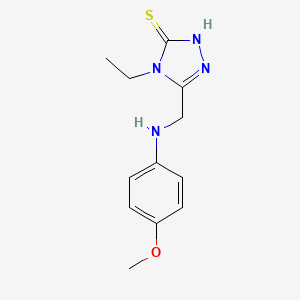![molecular formula C10H18N2O B11764999 [1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
[1,4'-Bipiperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4’-Bipiperidin]-3-one: is a heterocyclic organic compound that features a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine derivatives with suitable reagents to form the desired bipiperidine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidin]-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions: [1,4’-Bipiperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [1,4’-Bipiperidin]-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, [1,4’-Bipiperidin]-3-one and its derivatives are investigated for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of [1,4’-Bipiperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1,4-Bipiperidin-3-ol: This compound is structurally similar but contains an additional hydroxyl group.
1,4’-Bipiperidin-3-carboxylic acid: This derivative features a carboxyl group, which alters its chemical properties.
Uniqueness: [1,4’-Bipiperidin]-3-one is unique due to its specific ring structure and the presence of a ketone group
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1-piperidin-4-ylpiperidin-3-one |
InChI |
InChI=1S/C10H18N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9,11H,1-8H2 |
InChIキー |
CJGLGUUWERDUIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CN(C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
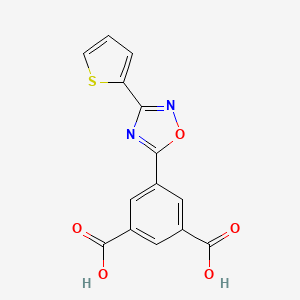
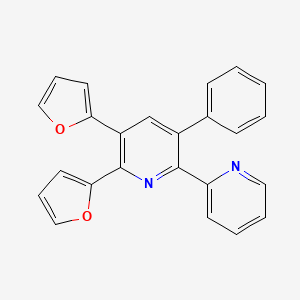
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
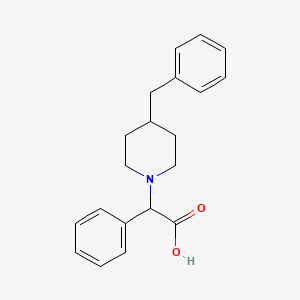
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)
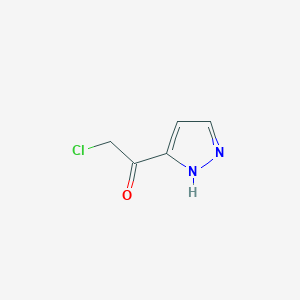


![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)
